2-Methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine
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Overview
Description
2-Methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine is a synthetic organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Mechanism of Action
Target of Action
The primary target of 2-Methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory .
Mode of Action
This compound acts as an inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from hydrolyzing ACh . This results in an increase in the concentration of ACh in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway . By preventing the breakdown of ACh, this compound enhances the action of ACh on muscarinic and nicotinic receptors, which are involved in various cognitive functions .
Result of Action
The inhibition of AChE by this compound leads to an increase in the concentration of ACh in the synaptic cleft . This results in enhanced cholinergic neurotransmission, which can improve cognitive functions .
Future Directions
The future research directions for “2-Methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine” could involve further exploration of its neuroprotective and anti-inflammatory properties. Given its promising results in inhibiting ER stress, apoptosis, and the NF-kB inflammatory pathway, this compound could potentially be developed as a therapeutic agent for neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenoxy group: This step often involves a nucleophilic aromatic substitution reaction where a phenol derivative reacts with a halogenated pyrimidine.
Attachment of the tosylpiperazine moiety: This is usually done through a nucleophilic substitution reaction where the piperazine derivative is tosylated and then attached to the pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride, potassium carbonate, and various halogenated compounds are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: This compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of new materials and as a precursor in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Triazole-pyrimidine hybrids: Studied for their neuroprotective and anti-inflammatory properties.
Uniqueness
2-Methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine is unique due to its specific structural features, such as the presence of the tosylpiperazine moiety, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.
Properties
IUPAC Name |
2-methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-6-phenoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-17-8-10-20(11-9-17)30(27,28)26-14-12-25(13-15-26)21-16-22(24-18(2)23-21)29-19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDJELDGZMKTOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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